
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a nitroso group at the 6th position of the quinoline ring, along with an ethyl group at the 1st position and a tetrahydro structure at the 1,2,3,4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinoline and ethylamine.
Reaction with Ethylamine: The 7-hydroxyquinoline is reacted with ethylamine under controlled conditions to introduce the ethyl group at the 1st position.
Reduction: The resulting compound is then subjected to reduction to form the tetrahydro structure at the 1,2,3,4 positions.
Nitrosation: Finally, the compound undergoes nitrosation to introduce the nitroso group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-: Unique due to the presence of the nitroso group.
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-: Lacks the nitroso group, resulting in different chemical and biological properties.
7-Quinolinol, 1-methyl-1,2,3,4-tetrahydro-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the nitroso group in 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
185213-72-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-ethyl-6-nitroso-3,4-dihydro-2H-quinolin-7-ol |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-5-3-4-8-6-9(12-15)11(14)7-10(8)13/h6-7,14H,2-5H2,1H3 |
InChI Key |
OGDYXNAJDNNIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC(=C(C=C21)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


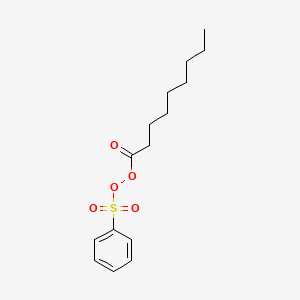
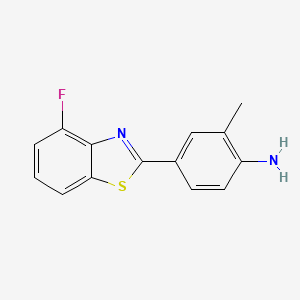
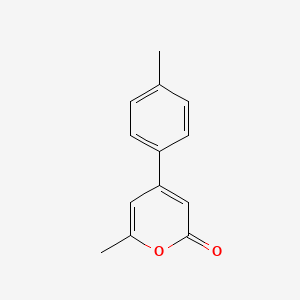
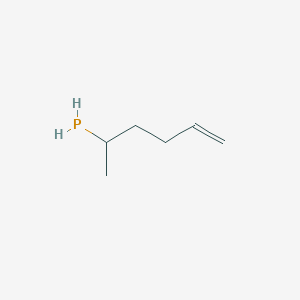
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)


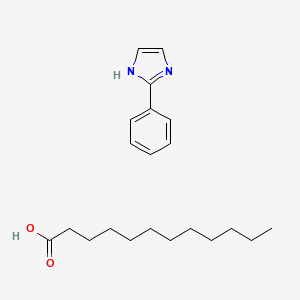
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
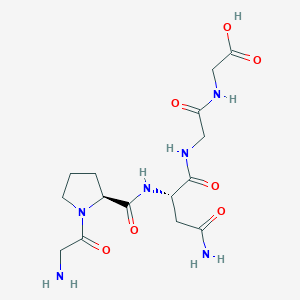
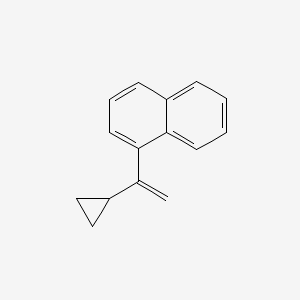

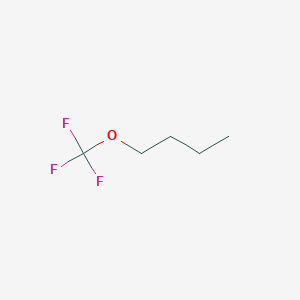
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)
